Ethyl o-methyl-l-serinate

Description

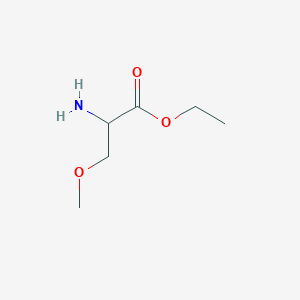

Ethyl O-methyl-L-serinate is a serine derivative characterized by two key modifications: (1) a methyl ether group (-OCH₃) on the hydroxyl side chain of serine and (2) an ethyl ester (-COOCH₂CH₃) on the carboxyl group. This dual functionalization distinguishes it from other serine derivatives, influencing its physicochemical properties and applications.

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

ethyl 2-amino-3-methoxypropanoate |

InChI |

InChI=1S/C6H13NO3/c1-3-10-6(8)5(7)4-9-2/h5H,3-4,7H2,1-2H3 |

InChI Key |

VXWSCHZRGXBNCY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(COC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl o-methyl-l-serinate can be synthesized through the esterification of serine with ethanol and methanol in the presence of an acid catalyst. The reaction typically involves the following steps:

Protection of the amino group: The amino group of serine is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).

Esterification: The protected serine is then reacted with ethanol and methanol in the presence of an acid catalyst like sulfuric acid to form the ester.

Deprotection: The protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reagents. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Peptide Bond Formation via Serine Peptide Assembly (SPA)

Ethyl O-methyl-L-serinate serves as a key intermediate in peptide synthesis. Studies demonstrate its utility in native serine peptide assembly through nucleophilic acyl substitution with activated esters:

-

Reaction conditions : Ethyl acetate as solvent, ambient temperature (20–25°C), 20–50% excess of activated esters (e.g., hexafluoroisopropyl [HIP] or trifluoroethyl [TFE] esters) .

-

Yields : HIP and TFE esters achieve >92% yields for dipeptide formation within 20–32 hours .

| Activated Ester | Reaction Time (h) | Yield (%) | Product |

|---|---|---|---|

| TFE ester | 32 | 92 | Boc-Val-Ser-OEt |

| HIP ester | 20 | 95 | Boc-Val-Ser-OEt |

Mechanism : The hydroxyamine group of ethyl serinate acts as a nucleophile, displacing the leaving group (e.g., TFE or HIP) from the activated ester .

Cyclization to Oxazoline Derivatives

This compound undergoes cyclization to form oxazolines , heterocyclic intermediates valuable in asymmetric synthesis:

-

Reaction : Treated with benzoyl chloride or similar acylating agents, followed by cyclization under acidic conditions .

-

Conditions : 1,4-dioxane, catalytic HCl, 12–24 hours.

Example :

Ester Hydrolysis

The ethyl ester group is hydrolyzed under acidic or basic conditions to yield free serine or its salts:

Key Data :

-

Hydrolysis rates depend on steric and electronic effects of the ester group. Ethyl esters hydrolyze slower than methyl esters under identical conditions .

Acylation and Protection Reactions

The amino and hydroxyl groups of this compound participate in protection/deprotection strategies:

-

N-protection : Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) groups are introduced using Boc₂O or Cbz-Cl in dichloromethane with DMAP .

-

O-methylation : Further methylation of the hydroxyl group is achieved with methyl iodide and NaH in THF .

Example :

Transesterification

The ethyl ester group is exchanged for other alkyl groups via transesterification:

Enolate Formation and Alkylation

This compound forms enolates under strong bases (e.g., LDA), enabling stereoselective alkylation:

-

Conditions : LDA (2 equiv), THF, -78°C, followed by alkyl halide addition .

-

Stereoselectivity : >90% de due to chiral induction from the serine backbone .

Stability and Side Reactions

Scientific Research Applications

Ethyl o-methyl-l-serinate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its role in biochemical pathways and as a potential substrate for enzyme-catalyzed reactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other esters.

Mechanism of Action

The mechanism of action of ethyl o-methyl-l-serinate involves its interaction with various molecular targets and pathways. In biochemical systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of serine, ethanol, and methanol. The compound’s effects are mediated through its ability to participate in esterification and hydrolysis reactions, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Key Identifiers :

- CAS Number: 32620-11-4 (parent amino acid: O-methyl-L-serine) and 26348-61-8 (ethyl L-serinate hydrochloride) .

- Molecular Formula: C₆H₁₃NO₄ (calculated for ethyl O-methyl-L-serinate).

- Applications : Primarily used as a synthetic intermediate in organic chemistry, peptide synthesis, and pharmacological research .

Comparison with Structurally Similar Compounds

O-Methyl-L-Serine (MeSer)

- Structure : L-serine with a methyl ether on the hydroxyl group; lacks the ethyl ester.

- CAS : 32620-11-4 .

- Properties :

- Higher water solubility due to the free carboxyl group.

- Lower lipophilicity compared to esterified derivatives.

- Applications : Used in studying enzyme specificity and as a precursor for more complex esters .

Methyl O-Methylserinate

Ethyl L-Serinate Hydrochloride

Ethyl ((Benzyloxy)carbonyl)-L-Serinate

- Structure: Ethyl ester with a benzyloxycarbonyl (Cbz) protecting group on the amino group.

- CAS: Not explicitly listed, but structurally related to compounds in .

- Properties :

- Cbz group increases steric bulk and reduces nucleophilic reactivity.

- Enhanced stability during synthetic steps.

- Applications : Protected intermediate in peptide synthesis .

Data Table: Key Properties of this compound and Analogues

*Note: CAS 32620-11-4 refers to O-methyl-L-serine; this compound may lack a distinct CAS entry but is derived from this parent compound.

Research Findings and Functional Insights

- Ester Hydrolysis : Ethyl esters exhibit slower hydrolysis than methyl esters, making them preferable for prolonged synthetic steps .

- Protection Strategies: Cbz and Boc (tert-butoxycarbonyl) groups (e.g., in ’s N-Boc-O-benzyl-L-serine) provide orthogonal protection for amino and hydroxyl groups, enabling selective reactivity .

- Pharmacological Relevance : this compound’s lipophilicity may enhance blood-brain barrier penetration, a trait explored in neuroactive compound design .

Q & A

Q. What are the established synthetic routes for Ethyl O-methyl-L-serinate, and how can enantiomeric purity be ensured?

this compound is typically synthesized via esterification of O-methyl-L-serine using ethanol under acidic catalysis. Protecting groups (e.g., tert-butoxycarbonyl, benzyl) are often employed to prevent side reactions . Enantiomeric purity is confirmed using chiral HPLC or polarimetry, with purification via recrystallization or chromatography . Researchers should report yield, purity (≥95% by NMR), and chiral retention times to validate reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:

- ¹H NMR : Methyl groups at δ 1.2–1.4 ppm (ethyl), δ 3.3–3.5 ppm (O-methyl) .

- ¹³C NMR : Carbonyl resonance at ~170 ppm, O-methyl at ~55 ppm . Infrared (IR) spectroscopy identifies ester C=O stretches (~1740 cm⁻¹) and hydroxyl bands (if present) . Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 163 for C₆H₁₃NO₃⁺) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffered solutions (pH 1–12) at 25–60°C. Degradation is monitored via HPLC over 24–72 hours. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life, while LC-MS identifies decomposition products like serine derivatives .

Advanced Research Questions

Q. How can contradictions in reported physicochemical data (e.g., solubility, logP) be resolved?

Discrepancies often arise from solvent impurities or measurement techniques. Researchers should:

Q. What mechanistic insights explain this compound’s role in asymmetric catalysis?

The compound’s methyl and ester groups influence steric and electronic effects in catalytic cycles. Studies using Density Functional Theory (DFT) reveal transition-state stabilization via hydrogen bonding. Experimental validation involves kinetic isotope effects (KIEs) and enantioselectivity measurements in model reactions (e.g., aldol condensation) .

Q. How should researchers design pharmacological studies to evaluate bioavailability and metabolic pathways?

- In vitro : Use Caco-2 cell monolayers to assess intestinal permeability .

- In vivo : Radiolabel the compound (e.g., ¹⁴C) for tracking in rodent models.

- Metabolomics : LC-HRMS identifies metabolites like O-methylserine and ethyl glucuronide . Statistical power analysis (α=0.05, β=0.2) ensures sample sizes (n≥6) detect ≥20% bioavailability differences .

Q. What computational approaches predict interactions between this compound and biological targets?

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER) model binding to serine proteases or transporters. Key parameters include binding free energy (ΔG ≤ -5 kcal/mol) and hydrogen-bond occupancy (>50% simulation time) . Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .

Q. How do enantiomeric impurities affect experimental outcomes in peptide synthesis?

Even 2% impurity can disrupt coupling efficiency in Solid-Phase Peptide Synthesis (SPPS). Researchers should:

- Monitor enantiomeric excess (ee) via chiral GC/MS.

- Correlate ee with peptide yield using regression analysis (R² ≥ 0.95).

- Use racemic mixtures as controls to quantify stereochemical interference .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.